

# Prinaberel therapeutic potential endometriosis research

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## Compound Focus: Prinaberel

CAS No.: 524684-52-4

Cat. No.: S548690

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## Molecular & Pharmacological Profile of Prinaberel

The table below summarizes the core quantitative data available for **Prinaberel**:

Property	Value / Description	Source/Context
Molecular Weight	271.24 g/mol	[1]
CAS Number	524684-52-4	[2] [1]
Mechanism of Action	Selective Agonist of Estrogen Receptor Beta (ER $\beta$ )	[2] [1]
Selectivity (ER $\beta$ over ER $\alpha$ )	>200-fold	[1]
IC <sub>50</sub> (Human ER $\beta$ )	5.4 nM	[1]
IC <sub>50</sub> (Human ER $\alpha$ )	1200 nM	[1]
Clinical Trial Status (for Endometriosis)	Phase 2 (Status: Completed, as of search results)	[2]

## Rationale for ER $\beta$ Targeting in Endometriosis

The scientific basis for investigating **Prinaberel** in endometriosis stems from the understanding that the condition is an **oestrogen-dependent disease** [3]. The pathophysiology involves an imbalance in sex steroid hormone receptor expression:

- **ER $\alpha$  Dysregulation:** Endometriosis is associated with the **upregulation of estrogen receptor alpha (ER $\alpha$ )**, which promotes cell proliferation and inflammation in ectopic lesions [3].
- **PR and ER $\beta$  Dysregulation:** Concurrently, there is often a **downregulation of progesterone receptors (PR)** and **estrogen receptor beta (ER $\beta$ )**. This imbalance is thought to favor disease progression [3].

The therapeutic hypothesis is that a selective ER $\beta$  agonist like **Prinaberel** can counteract the pro-proliferative and inflammatory signals mediated by ER $\alpha$ , helping to restore a more normal hormonal environment [3].

## Experimental Evidence & Research Workflows

While detailed protocols for **Prinaberel** in endometriosis are not fully published, research has explored its mechanisms in other models, providing a template for investigation.

## Reported In Vitro and In Vivo Findings

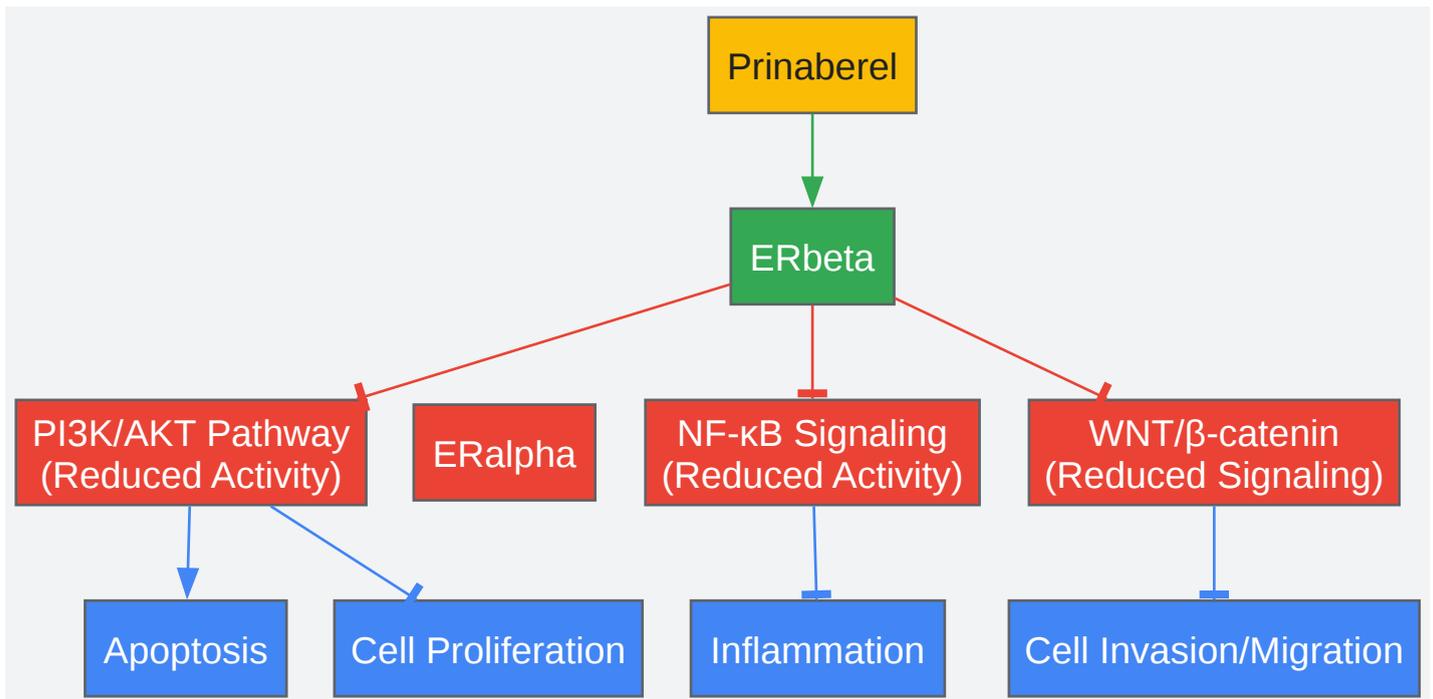
The table below summarizes key experimental findings related to **Prinaberel's** mechanism of action:

Experimental Context	Key Findings	Implied Mechanism in Endometriosis
In Vitro (Ovarian Cancer Cells)	Induced apoptosis; inhibited cell proliferation in a dose- and time-dependent manner [1].	Potential to induce cell death and suppress growth of endometrial-like cells outside the uterus.
In Vitro (Squamous Cell Carcinoma)	Induced cell differentiation, cell cycle arrest, and reduced colony formation [1].	Potential to promote cellular differentiation and reduce the

Experimental Context	Key Findings	Implied Mechanism in Endometriosis
		proliferative capacity of endometriotic cells.
<b>In Vitro (Skin Cancer Cells)</b>	Diminished phosphorylated-PI3K and -AKT; enhanced E-cadherin expression; reduced cell migration [1].	Suggests inhibition of the PI3K/AKT pathway, which is implicated in endometriosis, potentially reducing lesion invasiveness.
<b>In Vivo (Skin Cancer Model)</b>	Suppressed tumor development; reduced proliferation and angiogenesis; induced apoptosis [1].	Suggests potential to inhibit the establishment and maintenance of endometriotic lesions through multiple pathways.

## Proposed Signaling Pathway and Workflow

Based on the gathered evidence, the following diagram illustrates the proposed mechanism of action for **Prinaberel** in the context of endometriosis:



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Proposed cellular mechanisms of **Prinaberel** via ER $\beta$  agonism, based on related cancer research [1].

## Knowledge Gaps and Future Research Directions

A significant challenge is that detailed methodologies and full results from the completed Phase 2 clinical trial for endometriosis are not publicly available [2]. To build a robust whitepaper, the following research is needed:

- **Access Clinical Trial Data:** Obtain the final clinical study report for the completed Phase 2 trial to understand efficacy and safety endpoints.
- **Establish Endometriosis-specific Models:** Conduct dedicated *in vitro* studies using human endometriotic stromal and epithelial cells to confirm the hypothesized mechanisms.
- **Utilize Animal Models of Endometriosis:** Perform *in vivo* studies in established rodent models of endometriosis to evaluate lesion size, inflammatory markers, and pain behavior.
- **Investigate Systemic Inflammation:** Explore **Prinaberel**'s potential to modulate systemic inflammatory markers and its comorbidity with other immune-mediated diseases, as genomic evidence suggests this is a key aspect of endometriosis [4].

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## References

1. Prinaberel (ERB-041) | ER $\beta$  Agonist [medchemexpress.com]
2. Prinaberel: Uses, Interactions, Mechanism of Action [go.drugbank.com]
3. Sex Steroid Receptors in Polycystic Ovary Syndrome and ... [pmc.ncbi.nlm.nih.gov]
4. Genomic Evidence Supports the Recognition of ... [frontiersin.org]

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